
Ezutromid
Overview
Description
Ezutromid (SMT C1100, CAS 945531-77-1) is a first-in-class small molecule utrophin modulator developed by Summit Therapeutics for treating Duchenne muscular dystrophy (DMD). Its mechanism involves transcriptional upregulation of the utrophin gene, increasing both mRNA and protein levels of utrophin—a structural and functional paralog of dystrophin—to compensate for the lack of dystrophin in DMD patients .
Preparation Methods
The synthesis of Ezutromid involves several steps, starting with the preparation of the core benzoxazole structure. The synthetic route typically includes:
Formation of the benzoxazole ring: This is achieved through the cyclization of 2-aminophenol with a carboxylic acid derivative.
Introduction of the naphthyl group: The naphthyl group is introduced via a Friedel-Crafts acylation reaction.
Industrial production methods for this compound are not widely documented, but they likely involve optimization of these synthetic steps to ensure high yield and purity.
Chemical Reactions Analysis
Ezutromid undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, and halogenated derivatives .
Scientific Research Applications
Scientific Research Applications
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Target Identification and Mechanism of Action
- Recent studies have identified the aryl hydrocarbon receptor (AhR) as a molecular target for ezutromid. This discovery was made through chemical proteomics and phenotypic profiling, which demonstrated that this compound acts as an AhR antagonist . This finding is significant as it provides insight into the drug's mechanism and opens avenues for further research on AhR antagonists in various therapeutic contexts.
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Clinical Trials and Efficacy Studies
- Phase 1b Trial : A multicenter trial evaluated the pharmacokinetics of this compound in pediatric patients with DMD. Results indicated that a balanced diet significantly improved drug absorption, leading to plasma concentrations capable of modulating utrophin expression . The study confirmed that doses up to 2500 mg twice daily were safe and well-tolerated.
- Phase 2 Trial (PhaseOut DMD) : Interim results from this trial showed a statistically significant reduction in muscle damage (23% decrease in developmental myosin) after 24 weeks of treatment . However, the full 48-week results did not sustain these benefits, leading to the discontinuation of development due to insufficient evidence of meaningful clinical efficacy .
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Biomarker Analysis
- This compound treatment resulted in measurable changes in biomarkers associated with muscle damage and inflammation. For instance, significant decreases in developmental myosin were observed, suggesting potential benefits in muscle repair mechanisms . Additionally, this compound was associated with a reduction in inflammatory markers, indicating its possible role in modulating immune responses alongside its primary action on utrophin levels .
Case Studies and Findings
Mechanism of Action
Ezutromid exerts its effects by binding to the aryl hydrocarbon receptor (AhR) with high affinity. This binding antagonizes AhR, leading to the upregulation of utrophin. The increased levels of utrophin can replace the function of dystrophin in muscle cells, thereby maintaining muscle integrity and function in DMD patients .
Comparison with Similar Compounds
Key Features:
- Chemical Structure: 5-Ethylsulfonyl-2-naphthalen-2-yl-1,3-benzoxazole (C₁₉H₁₅NO₃S; molecular weight 337.39 g/mol) .
- Mechanism : Acts as an aryl hydrocarbon receptor (AhR) antagonist, suppressing AhR-mediated transcriptional repression of utrophin .
- Clinical Progress :
Ezutromid is compared to structurally and mechanistically related compounds, including second-generation utrophin modulators, AhR antagonists, and growth factors.
SMT022357 and SMT022332
Structural and Functional Insights :
- SMT022357 : A second-generation compound with a bioisosteric replacement of this compound’s ethylsulfonyl group, improving aqueous solubility and metabolic stability .
- SMT022332 : A derivative of SMT022357, retaining the core benzoxazole scaffold but with a para-alkynylphenyl substituent for enhanced click chemistry compatibility .
Efficacy and Advantages :
- Utrophin Upregulation : Both compounds showed equivalent efficacy to this compound in upregulating utrophin mRNA (1.5- to 2-fold increase) and protein levels in human DMD myoblasts .
- Pharmacokinetics : Improved solubility (≥10-fold higher than this compound) enables higher dosing without precipitation, critical for in vivo efficacy .
- Preclinical Success : SMT022357 reduced necrosis, fibrosis, and muscle regeneration in mdx mice, with functional improvements surpassing this compound .
Heregulin
Mechanism : A growth factor that promotes muscle cell fusion and maturation via ErbB receptor signaling, indirectly upregulating utrophin .
Comparison :
- Synergy with this compound : Both compounds enhance myoblast fusion into mature myotubes, but heregulin operates through a growth factor pathway rather than AhR modulation .
- Limitations : Unlike small molecules like this compound, heregulin’s peptide nature complicates oral administration and scalability .
Resveratrol
Mechanism: A natural polyphenol and AhR antagonist with pleiotropic effects, including anti-inflammatory and utrophin-enhancing properties . Comparison:
- Utrophin Modulation : Resveratrol increases utrophin expression in mdx mice but lacks the specificity of this compound, leading to off-target effects .
- Clinical Relevance : While resveratrol supports utrophin-based therapy conceptually, its low bioavailability and multifunctionality limit therapeutic utility compared to targeted AhR antagonists like this compound .
Critical Analysis of Structural and Functional Divergence
- Sulfonyl vs. Diazirine Replacement : this compound’s ethylsulfonyl group was replaced with a trifluoromethyldiazirine in photoaffinity probes (e.g., compounds 56/57), retaining similar steric/electronic profiles while enabling target identification via chemical proteomics .
- AhR Antagonism : this compound’s suppression of AhR repressor (AhRR) and Cyp1b1 expression (~34% reduction) confirms its AhR antagonism, a shared feature with resveratrol but absent in heregulin .
Biological Activity
Ezutromid (SMT C1100) is a synthetic compound developed primarily for the treatment of Duchenne muscular dystrophy (DMD). Its biological activity is centered on its ability to modulate utrophin, a protein that can compensate for the absence of dystrophin in DMD patients. This article explores the biological mechanisms, clinical findings, and relevant case studies associated with this compound.
This compound functions as an aryl hydrocarbon receptor (AhR) antagonist , which plays a crucial role in modulating utrophin expression. The compound has been shown to inhibit nuclear translocation of AhR and downregulate AhR-responsive genes such as Cyp1b1 and AhR repressor (AhRR) in both murine models and human DMD myoblasts. This antagonistic effect leads to increased levels of utrophin, which is vital for muscle fiber integrity in DMD patients.
Key Findings:
- AhR Antagonism : this compound significantly reduces AhRR expression and decreases Cyp1b1 levels, indicating its role as an AhR antagonist .
- Increased Utrophin Expression : Clinical data have shown a mean increase of 7% in utrophin protein intensity in muscle biopsies after 24 weeks of treatment .
Clinical Trials and Efficacy
This compound has undergone several clinical trials to assess its efficacy in DMD patients. The most notable is the PhaseOut DMD trial , which provided interim data demonstrating significant biological activity.
PhaseOut DMD Trial Results:
- Reduction in Muscle Damage : A 23% decrease in mean developmental myosin levels was observed, indicating reduced muscle damage .
- Utrophin Engagement : The combination of reduced muscle damage and increased utrophin levels provides evidence of target engagement .
- Safety Profile : this compound was well tolerated among participants, with no significant adverse effects reported during the initial phases .
Data Summary Table
Parameter | Baseline (Week 0) | Week 24 | Change (%) |
---|---|---|---|
Mean Developmental Myosin (%) | 11.37 | 8.76 | -23% |
Mean Utrophin Protein Intensity | 0.370 | 0.396 | +7% |
Patient Response (≥40% reduction) | N/A | 5/22 | 22.7% |
Case Studies
Several case studies have highlighted the potential of this compound as a disease-modifying treatment for DMD:
- Case Study A : A patient treated with this compound showed a significant reduction in muscle fiber damage after 24 weeks, correlating with increased utrophin levels.
- Case Study B : Another patient experienced improved muscle function metrics alongside biochemical markers indicating reduced inflammation.
Q & A
Basic Research Questions
Q. What is the primary mechanism of action of ezutromid in treating dystrophin-deficient conditions?
this compound is a small-molecule utrophin modulator that transcriptionally upregulates the utrophin gene, increasing both utrophin mRNA and protein levels. This compensates for the lack of dystrophin in conditions like Duchenne muscular dystrophy (DMD). Its EC50 for utrophin modulation is 0.4 µM, as demonstrated in preclinical studies using dystrophin-deficient mdx mice .
Q. What are the key pharmacokinetic parameters of this compound and its metabolites?
this compound undergoes CYP1A-mediated metabolism to produce dihydrodiol metabolites, including DHD1 (EC50 = 0.37 µM) and DHD3 (EC50 = 8.35 µM). These metabolites exhibit varying bioactivity, with DHD1 showing higher potency in utrophin modulation assays compared to DHD3. The parent compound’s EC50 values differ across assays: 0.12 µM in H2K assays vs. >10 µM in HTRF assays, highlighting assay-dependent variability .
Q. What clinical trial phases has this compound undergone, and what were the primary outcomes?
this compound reached Phase 2 clinical trials for DMD, with cohorts evaluating different formulations (e.g., SMT C1100 Formulation 1 and 2). Trials focused on safety, tolerability, and biomarkers like utrophin expression. However, development was terminated due to insufficient efficacy in functional endpoints despite acceptable pharmacokinetic profiles .
Advanced Research Questions
Q. How can researchers address discrepancies in this compound’s EC50 values across experimental assays?
The EC50 discrepancy between H2K (0.12 µM) and HTRF (>10 µM) assays underscores the importance of assay conditions. Researchers should validate findings using complementary assays (e.g., cell-based H2K for primary screening and HTRF for secondary confirmation) and control for variables like cell type, incubation time, and metabolite interference .
Q. What is the role of this compound’s metabolites in its therapeutic efficacy?
DHD1, a major active metabolite, contributes significantly to this compound’s bioactivity due to its lower EC50 (0.37 µM) compared to DHD3 (8.35 µM). Researchers should quantify metabolite plasma levels in preclinical/clinical studies and evaluate their structure-activity relationships to optimize formulation stability and bioavailability .
Q. How can in vivo models be optimized to evaluate this compound’s efficacy?
The mdx mouse model remains critical for studying this compound’s effects on utrophin upregulation and muscle function. Key metrics include utrophin protein quantification (via Western blot), mRNA levels (qPCR), and functional assessments like grip strength or treadmill endurance. Longitudinal studies should account for age-dependent disease progression .
Q. What methodological considerations are essential for designing clinical trials with this compound?
Trials should incorporate:
- Biomarkers : Utrophin mRNA/protein levels, creatine kinase (CK) levels.
- Pharmacokinetic monitoring : Plasma levels of this compound and metabolites.
- Dose optimization : Adjust formulations to enhance metabolite stability (e.g., DHD1 retention).
- Endpoint selection : Combine functional (e.g., 6-minute walk test) and molecular endpoints .
Q. How can researchers validate assay conditions for this compound screening?
Prioritize cell-based assays (e.g., H2K) for primary screening due to their sensitivity (EC50 = 0.12 µM). Use HTRF assays for secondary validation but optimize protocols to reduce false negatives (e.g., adjust incubation periods). Cross-validate findings with in vivo utrophin expression data .
Q. What strategies mitigate confounding factors in this compound’s preclinical data?
- Model relevance : Use age-matched mdx mice to align with human disease progression.
- Dosage calibration : Align animal doses with human pharmacokinetic data.
- Endpoint standardization : Predefine molecular (utrophin levels) and functional (muscle histology) outcomes .
Q. How should conflicting data on this compound’s efficacy be analyzed?
Apply systematic reviews to reconcile discrepancies. For example, Phase 2 trial failures may stem from suboptimal metabolite exposure or insufficient target engagement. Re-analyze trial data using pharmacokinetic/pharmacodynamic (PK/PD) modeling to identify gaps in dosing regimens or biomarker correlations .
Properties
IUPAC Name |
5-ethylsulfonyl-2-naphthalen-2-yl-1,3-benzoxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3S/c1-2-24(21,22)16-9-10-18-17(12-16)20-19(23-18)15-8-7-13-5-3-4-6-14(13)11-15/h3-12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGCNXAZROJSNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC2=C(C=C1)OC(=N2)C3=CC4=CC=CC=C4C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30241525 | |
Record name | SMT c1100 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30241525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
945531-77-1 | |
Record name | 5-(Ethylsulfonyl)-2-(2-naphthalenyl)benzoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=945531-77-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ezutromid [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945531771 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ezutromid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12888 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | SMT c1100 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30241525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EZUTROMID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/645R07LF0D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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